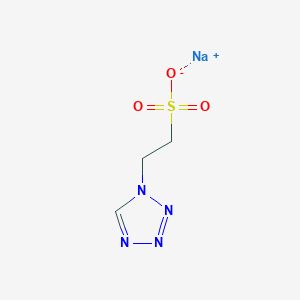

sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate

Description

Sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate is an organosulfur compound featuring a tetrazole ring linked to an ethanesulfonate group. The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, imparts unique electronic and steric properties, while the sulfonate group enhances water solubility and stability. Its molecular formula is inferred as C₃H₄N₃O₃SNa, with a molecular weight of approximately 213.14 g/mol (calculated).

Properties

IUPAC Name |

sodium;2-(tetrazol-1-yl)ethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O3S.Na/c8-11(9,10)2-1-7-3-4-5-6-7;/h3H,1-2H2,(H,8,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPXBUHDYYEKRL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CCS(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N4NaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate typically involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate. This intermediate then undergoes a [3+2] cycloaddition with dicyandiamide and sodium azide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the sulfonate group to other functional groups.

Substitution: The tetrazole ring can undergo substitution reactions with various reagents, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate involves its interaction with molecular targets through its tetrazole ring and sulfonate group. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, while the sulfonate group can form ionic bonds with metal ions and other positively charged species . These interactions enable the compound to modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Triazole-Based Sulfonates

Example Compound: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (C₂₉H₂₁F₃N₃O₃S₂) .

| Property | Sodium Tetrazole Sulfonate | Triazole-Based Sulfonate |

|---|---|---|

| Core Heterocycle | Tetrazole (4 N atoms) | 1,2,4-Triazole (3 N atoms) |

| Polarity | Higher (due to additional N) | Moderate |

| Solubility | Likely high in polar solvents | Lower (bulky aryl substituents) |

| Bioactivity | Potential bioisostere for COOH | Antifungal applications inferred |

| Synthetic Complexity | Moderate | High (multiple substituents) |

Key Differences :

Methanesulfonate (Mesylate) Derivatives

Example Compound : Methanesulfonyl chloride (CH₃SO₂Cl) .

| Property | Sodium Tetrazole Sulfonate | Methanesulfonate Derivatives |

|---|---|---|

| Functional Group | Tetrazole-linked sulfonate | Simple alkyl sulfonate |

| Reactivity | Stabilized by aromatic ring | High (used as leaving group) |

| Applications | Pharmaceutical solubilization | Drug formulation (e.g., mesylate salts) |

| Thermal Stability | Likely lower (heterocycle decomposition) | High |

Key Differences :

Sulfonyl Chloride Precursors

Example Compound : 2-(1H-Tetrazol-1-yl)ethane-1-sulfonyl chloride (C₃H₅ClN₃O₂S) .

| Property | Sodium Tetrazole Sulfonate | Sulfonyl Chloride Precursor |

|---|---|---|

| Solubility | Water-soluble (ionic form) | Organic solvents (neutral) |

| Stability | High (ionic crystal lattice) | Moisture-sensitive |

| Utility | Final product | Intermediate for sulfonate synthesis |

Key Differences :

- Sulfonyl chlorides are reactive intermediates, whereas the sodium sulfonate is a stable end product suited for industrial applications .

Research Implications and Gaps

- Tetrazole Advantage : The sodium salt’s tetrazole group offers superior metal-binding capacity compared to triazoles, suggesting utility in coordination chemistry or enzyme inhibition .

- Data Limitations : Empirical data on solubility, stability, and toxicity are absent in the provided evidence, highlighting the need for further experimental validation.

Biological Activity

Sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate (CAS No: 1132-61-2) is a compound that has garnered attention for its biological activity, particularly as a buffering agent in biological research. This article explores its properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃H₅N₄NaO₃S

- Molecular Weight : 200.2 g/mol

- Buffering Range : Effective in maintaining pH levels between 6 and 8.5, making it suitable for various biological applications .

This compound acts primarily as a non-ionic organic buffer. Its buffering capacity stems from its ability to resist changes in pH when acids or bases are added. This property is crucial in maintaining physiological conditions in cell cultures and biochemical assays.

Biological Applications

The compound is widely used in cell culture media due to its ability to stabilize pH levels. It is particularly beneficial in experiments involving sensitive biological systems where pH fluctuations can lead to significant variability in results.

Study on Buffering Capacity

A study evaluated the effectiveness of this compound compared to other common buffers such as MOPS and HEPES. The findings indicated that while all buffers maintained pH stability within the desired range, this compound exhibited superior performance under specific ionic conditions prevalent in cell culture environments .

| Buffer Type | pH Stability Range | Optimal Use Case |

|---|---|---|

| This compound | 6 - 8.5 | Cell cultures |

| MOPS | 6.5 - 7.9 | Molecular biology |

| HEPES | 7.2 - 7.6 | Biochemical assays |

In Vitro Studies

In vitro studies have shown that this compound can enhance the viability of certain cell lines under stress conditions by providing a stable environment for cellular processes. For instance, when used in conjunction with other growth factors in fibroblast cultures, it helped maintain cellular morphology and function over extended periods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.